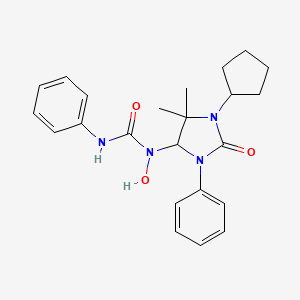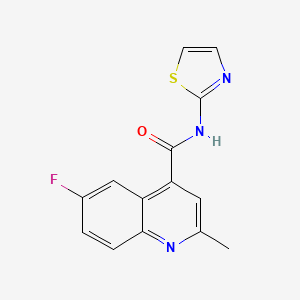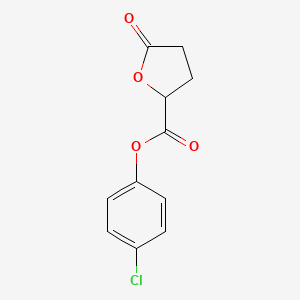
1-(1-Cyclopentyl-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl)-1-hydroxy-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Cyclopentyl-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl)-1-hydroxy-3-phenylurea is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a cyclopentyl ring, a dimethyl-oxo group, and a phenylimidazolidinyl moiety, making it an interesting subject for chemical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclopentyl-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl)-1-hydroxy-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazolidinone Core: The initial step involves the cyclization of a suitable diamine with a carbonyl compound to form the imidazolidinone core. This reaction is often carried out under acidic or basic conditions, depending on the specific reactants used.
Introduction of the Cyclopentyl and Dimethyl Groups: The next step involves the alkylation of the imidazolidinone core with cyclopentyl and dimethyl groups. This can be achieved using alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Phenylation: The phenyl groups are introduced through a Friedel-Crafts alkylation reaction, where the imidazolidinone core is treated with phenyl halides in the presence of a Lewis acid catalyst like aluminum chloride.
Hydroxyurea Formation: The final step involves the reaction of the phenylimidazolidinone intermediate with hydroxylamine and a suitable isocyanate to form the hydroxyurea moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Cyclopentyl-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl)-1-hydroxy-3-phenylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxo derivatives with additional carbonyl groups.
Reduction: Reduced forms with hydroxyl or amine groups.
Substitution: Halogenated derivatives with substituted phenyl rings.
Aplicaciones Científicas De Investigación
1-(1-Cyclopentyl-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl)-1-hydroxy-3-phenylurea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Biological Research: It is used in biochemical assays to study enzyme inhibition, protein binding, and cellular uptake mechanisms.
Industrial Chemistry: The compound is explored for its potential use as a catalyst or intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-(1-Cyclopentyl-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl)-1-hydroxy-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Cyclopentyl-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl)-1-hydroxy-3-phenylcarbamate
- 1-(1-Cyclopentyl-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl)-1-hydroxy-3-phenylthiourea
Uniqueness
1-(1-Cyclopentyl-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl)-1-hydroxy-3-phenylurea is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research and development.
Propiedades
Número CAS |
4583-66-8 |
|---|---|
Fórmula molecular |
C23H28N4O3 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
1-(1-cyclopentyl-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl)-1-hydroxy-3-phenylurea |
InChI |
InChI=1S/C23H28N4O3/c1-23(2)20(27(30)21(28)24-17-11-5-3-6-12-17)25(18-13-7-4-8-14-18)22(29)26(23)19-15-9-10-16-19/h3-8,11-14,19-20,30H,9-10,15-16H2,1-2H3,(H,24,28) |
Clave InChI |
KVYGRSSNIBUFQH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N(C(=O)N1C2CCCC2)C3=CC=CC=C3)N(C(=O)NC4=CC=CC=C4)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,5-a]pyrazine-7(8H)-acetamide,8-[2-(3,4-dimethylphenyl)ethyl]-3-ethyl-5,6-dihydro-1-methoxy-N-methyl-a-phenyl-,(aR,8S)-](/img/structure/B14169720.png)



![4-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B14169745.png)


![2-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-(1,3,4,5-tetrahydro-8-methyl-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14169763.png)
![N-[2-(Methylamino)-2-phenylpropyl]quinoxaline-2-carboxamide](/img/structure/B14169770.png)


![4-(4-Chlorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B14169777.png)
![3-Phenyl-tetrahydro-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B14169786.png)
